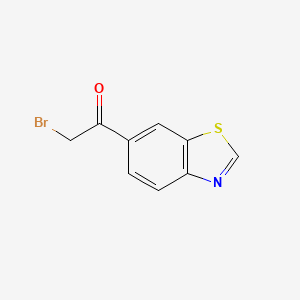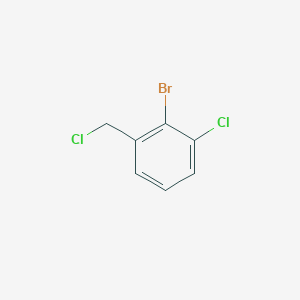
2-Bromo-3-chlorobenzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chlorobenzyl chloride is an organic compound with the molecular formula C7H5BrCl2 It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzyl chloride typically involves the halogenation of benzyl chloride. One common method is the bromination of 3-chlorobenzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the product.
化学反応の分析
Types of Reactions
2-Bromo-3-chlorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives where the chlorine or bromine atoms are replaced by other functional groups.
Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the extent of oxidation or reduction.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
科学的研究の応用
2-Bromo-3-chlorobenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-chlorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzyl chloride
- 2-Bromo-3-fluorobenzyl chloride
- 2-Chloro-3-bromobenzyl chloride
Uniqueness
2-Bromo-3-chlorobenzyl chloride is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and applications.
特性
分子式 |
C7H5BrCl2 |
|---|---|
分子量 |
239.92 g/mol |
IUPAC名 |
2-bromo-1-chloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
InChIキー |
IDCJZWXXGKUVRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





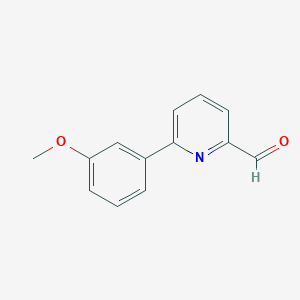


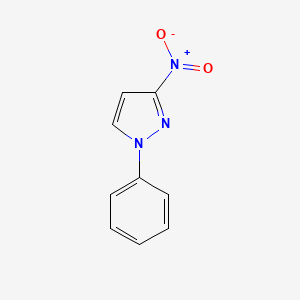
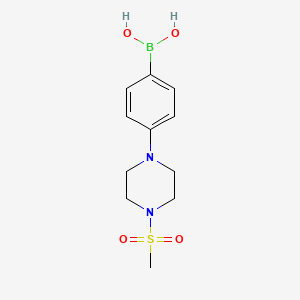
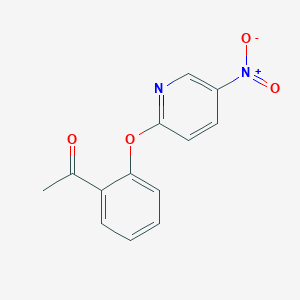
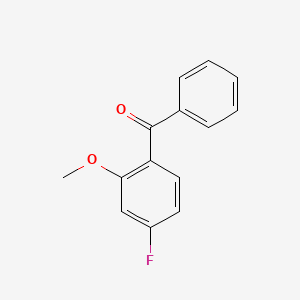

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
